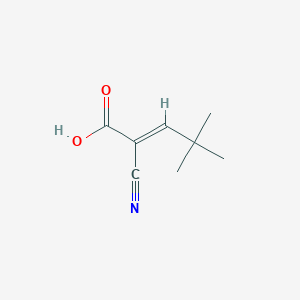
2-Cyano-4,4-dimethylpent-2-enoic acid
Vue d'ensemble
Description
“2-Cyano-4,4-dimethylpent-2-enoic acid” is an organic compound with the molecular formula C8H11NO2 . It is a derivative of pentenoic acid, where a cyano group is attached to the second carbon atom and two methyl groups are attached to the fourth carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a chiral auxiliary such as an oxazolidinone derivative . One route of synthesis consists of three steps: acylation of the oxazolidinone using triethylamine as a base, and DMAP as an acyl carrier catalyst .Molecular Structure Analysis
The molecular structure of “2-Cyano-4,4-dimethylpent-2-enoic acid” consists of a pentene backbone with a cyano group attached to the second carbon atom and two methyl groups attached to the fourth carbon atom . The molecular weight of this compound is 153.18 .Physical And Chemical Properties Analysis
“2-Cyano-4,4-dimethylpent-2-enoic acid” has a molecular weight of 153.18 and a density of 1.078±0.06 g/cm3 . The boiling point is estimated to be 287.4±23.0 °C . The melting point is reported to be between 123.5-125 °C .Applications De Recherche Scientifique
Dehydrating and Translocating Properties
“2-Cyano-4,4-dimethylpent-2-enoic acid” is a piperidine that has been shown to have dehydrating and translocating properties . This property can be useful in various chemical reactions where dehydration or translocation is required.
Plant Biochemistry
This compound can be found in plants as an alkylene and carbonyl compound . This suggests that it might play a role in plant biochemistry and could be used in studies related to plant biology and botany.
Synthesis of Cyano Compounds
“2-Cyano-4,4-dimethylpent-2-enoic acid” is also used in the synthesis of cyano compounds . Cyano compounds are widely used in organic chemistry and medicinal chemistry due to their versatile reactivity and biological activity.
Molecular Recognition and Hydrogen Bonding
Compounds similar to “2-Cyano-4,4-dimethylpent-2-enoic acid” have demonstrated potential in molecular recognition through intermolecular hydrogen bonding. This property can be useful in the design of new materials and drugs.
Dye-Sensitized Solar Cells (DSSCs)
A compound similar to “2-Cyano-4,4-dimethylpent-2-enoic acid” has been used as a dye in Dye-Sensitized Solar Cells (DSSCs) . The solar cell efficiency of the synthesized dye is 1.7 % with Voc=0.67 V, Jsc=4.6 mA/m^2 and fill factor (FF) =56 % .
Optoelectronic and Thermodynamic Properties
The optoelectronic and thermodynamic properties of a compound similar to “2-Cyano-4,4-dimethylpent-2-enoic acid” have been studied using RHF and DFT (B3LYP and WB97XD) methods along with the 6-31+G** . This suggests potential applications in the field of optoelectronics and thermodynamics.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that this compound is structurally similar to other cyanoacrylic acid derivatives, which are often used as dyes in dye-sensitized solar cells (dsscs) . These dyes typically interact with semiconductor materials like titanium dioxide (TiO2) in DSSCs .
Mode of Action
These electrons are then transferred to the conduction band of the semiconductor material, initiating an electric current .
Biochemical Pathways
As a dye in DSSCs, its primary role is in the conversion of light energy into electrical energy, rather than interacting with biological systems .
Result of Action
In the context of DSSCs, the action of 2-Cyano-4,4-dimethylpent-2-enoic acid results in the generation of an electric current. When the dye absorbs sunlight, it excites electrons that are then transferred to the conduction band of the semiconductor material. This initiates an electric current, which is the desired outcome in DSSCs .
Action Environment
The efficacy and stability of 2-Cyano-4,4-dimethylpent-2-enoic acid, like other dyes used in DSSCs, can be influenced by various environmental factors. These include the intensity and wavelength of the incident light, the temperature, and the specific design and materials of the DSSC . The compound should be stored in a sealed and dry environment at 2-8°C .
Propriétés
IUPAC Name |
(E)-2-cyano-4,4-dimethylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)4-6(5-9)7(10)11/h4H,1-3H3,(H,10,11)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCRQFJRXAZYEJ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4,4-dimethylpent-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanedinitrile, [[2-(4-morpholinyl)phenyl]methylene]-](/img/structure/B1661066.png)

![1,4,8-Triazaspiro[4.5]dec-1-ene, 2,3,3,7,7,9,9-heptamethyl-, 1-oxide](/img/structure/B1661068.png)

![3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid](/img/structure/B1661073.png)

![(4-Methoxyphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B1661077.png)





